2,2-Difluoro-2-(2-methylphenyl)acetonitrile
Overview
Description
2,2-Difluoro-2-(2-methylphenyl)acetonitrile is an organic compound characterized by the presence of two fluorine atoms and a nitrile group attached to a 2-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(2-methylphenyl)acetonitrile typically involves the reaction of 2-methylbenzyl chloride with difluorocarbene. The difluorocarbene can be generated in situ from reagents such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate or bromodifluoroacetate under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity, along with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(2-methylphenyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include substituted nitriles.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include primary amines or alcohols.
Scientific Research Applications
2,2-Difluoro-2-(2-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(2-methylphenyl)acetonitrile involves its interaction with various molecular targets. The presence of the difluoro group and nitrile moiety allows it to participate in specific binding interactions with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2,2-Difluoro-2-(4-methylphenyl)acetonitrile
- 2,2-Difluoro-2-(2-chlorophenyl)acetonitrile
- 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile
Comparison: 2,2-Difluoro-2-(2-methylphenyl)acetonitrile is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,2-difluoro-2-(2-methylphenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-7-4-2-3-5-8(7)9(10,11)6-12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQXACQSGYGTSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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